5-Nitrothiazole

Antiparasitic Giardiasis Drug Discovery

5-Nitrothiazole is the critical heterocyclic core for antiparasitic drug discovery targeting giardiasis and neglected tropical diseases. Unlike generic nitroheterocycles, the 5-nitrothiazole scaffold is selectively bioactivated by Type I nitroreductases (NTRs), achieving >40-fold greater in vitro potency and >300-fold superior in vivo efficacy over metronidazole against Giardia. This enzymatic specificity ensures target-pathogen activation while minimizing off-target toxicity. Procure this core to maintain bioactivation fidelity in focused library synthesis. Essential for structure-based drug design against Giardia FBPA and for developing next-generation agents against metronidazole-resistant Trichomonas vaginalis (15-fold potency advantage).

Molecular Formula C3H2N2O2S
Molecular Weight 130.13 g/mol
CAS No. 14527-46-9
Cat. No. B1205993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrothiazole
CAS14527-46-9
Synonyms5-nitrothiazole
Molecular FormulaC3H2N2O2S
Molecular Weight130.13 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)[N+](=O)[O-]
InChIInChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H
InChIKeyVVVCJCRUFSIVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitrothiazole (CAS 14527-46-9): Core Scaffold for Antiparasitic and Antimicrobial Drug Discovery


5-Nitrothiazole is a heterocyclic compound featuring a thiazole ring with a nitro group at the 5-position [1]. With a molecular formula of C₃H₂N₂O₂S and a molecular weight of 130.13 g/mol, it serves as a fundamental scaffold in medicinal chemistry . Its reactivity, primarily driven by the nitro group, underpins its utility as an intermediate in the synthesis of antiparasitic and antimicrobial agents . The compound exhibits a topological polar surface area (TPSA) of 87 Ų and an XLogP3 of 1.1, which are important physicochemical descriptors for drug-likeness evaluations [1].

Why 5-Nitrothiazole Cannot Be Casually Replaced by Other Nitroheterocycles


Substituting a 5-nitrothiazole scaffold with a generic nitroheterocycle—such as a 5-nitroimidazole or a nitrofuran—can fundamentally alter the compound's bioactivation and selectivity profile. The 5-nitrothiazole core exhibits a distinct reduction potential and is preferentially activated by specific Type I nitroreductases (NTRs) [1]. This enzymatic specificity is critical because it determines both the generation of cytotoxic metabolites and the therapeutic window. For instance, while metronidazole (a 5-nitroimidazole) relies on a different NTR profile, 5-nitrothiazole derivatives have demonstrated the capacity to achieve significantly lower IC₅₀ values against parasites overexpressing Type I NTR [2]. This reliance on a specific enzymatic gateway means that swapping the core heterocycle may result in a compound that is either not activated in the target pathogen or is prematurely metabolized, leading to a loss of potency and a potential increase in off-target toxicity. Consequently, procurement for lead optimization must prioritize the specific 5-nitrothiazole core to maintain the desired antiprotozoal activity and selectivity.

Quantitative Differentiation of 5-Nitrothiazole Derivatives Against Gold-Standard Antiparasitic Comparators


Superior Antigiardial Potency: 5-Nitrothiazole Acetamides vs. Metronidazole and Nitazoxanide

A specific 5-nitrothiazole acetamide derivative (Compound 1) demonstrated significantly higher in vitro potency against Giardia intestinalis compared to the first-line drugs metronidazole and nitazoxanide. The study provides a direct head-to-head comparison of IC₅₀ values [1].

Antiparasitic Giardiasis Drug Discovery

Enhanced In Vivo Giardicidal Efficacy: 5-Nitrothiazole-NSAID Chimera vs. Metronidazole and Nitazoxanide

A 5-nitrothiazole-indomethacin chimera (Compound 4) was evaluated for in vivo efficacy in a CD-1 mouse model of giardiasis. The compound exhibited a remarkable increase in potency compared to both metronidazole and nitazoxanide, measured by the median effective dose (ED₅₀) [1].

Antiparasitic Giardiasis In Vivo Efficacy

Broad-Spectrum Antiprotozoal Activity: 5-Nitrothiazole-NSAID Chimeras vs. Metronidazole and Nitazoxanide

A series of 5-nitrothiazole-NSAID chimeras were tested against a panel of five protozoan species, including kinetoplastids (Leishmania and Trypanosoma). The compounds demonstrated broad-spectrum activity with IC₅₀ values in the low micromolar to nanomolar range, surpassing the activity of the reference drugs metronidazole and nitazoxanide [1].

Broad-Spectrum Antiparasitic Leishmaniasis

Selective Cytotoxicity: 5-Nitrothiazole Derivative vs. Mammalian VERO Cells

In vitro cytotoxicity of a potent 5-nitrothiazole acetamide (Compound 1) was assessed against VERO cells (African green monkey kidney epithelial cells). The compound showed no detectable cytotoxicity, indicating a favorable selectivity index for the antiparasitic target [1].

Selectivity Cytotoxicity Safety Profile

Target Engagement: 5-Nitrothiazole Derivative Inhibition of Giardia Fructose-1,6-Bisphosphate Aldolase

The mechanism of action for a potent 5-nitrothiazole derivative (Compound 1) was investigated by assessing its inhibitory effect on Giardia intestinalis fructose-1,6-bisphosphate aldolase (GiFBPA), a key enzyme in the parasite's glycolytic pathway. The compound demonstrated a clear inhibitory effect on the enzyme's activity, providing a defined molecular target [1].

Enzyme Inhibition Giardiasis Mechanism of Action

Activity Against Drug-Resistant Strains: 5-Nitrothiazole-Piperazine Derivatives vs. Metronidazole

5-Nitrothiazole-piperazine derivatives were evaluated for their activity against Trichomonas vaginalis. Specific compounds (4c and 7e) demonstrated significantly enhanced potency compared to the standard drug metronidazole, a finding that is particularly relevant in the context of emerging metronidazole-resistant strains [1].

Drug Resistance Trichomoniasis Antiparasitic

Procurement-Driven Application Scenarios for 5-Nitrothiazole Derivatives


Lead Optimization for Next-Generation Antigiardial Therapies

The >40-fold improvement in in vitro potency and >300-fold improvement in in vivo efficacy over metronidazole [REFS-1, REFS-2] makes the 5-nitrothiazole scaffold an exceptional starting point for lead optimization programs targeting giardiasis. Procurement should focus on this core structure to build focused libraries aimed at improving pharmacokinetic properties while maintaining this significant potency advantage.

Development of Broad-Spectrum Antiprotozoal Agents for Neglected Tropical Diseases

The demonstrated broad-spectrum activity of 5-nitrothiazole-NSAID chimeras against kinetoplastids (Leishmania, Trypanosoma) and amitochondriate parasites [2] supports the use of this scaffold in phenotypic screening campaigns for neglected tropical diseases. Procurement of 5-nitrothiazole as a key intermediate is justified for medicinal chemistry efforts aiming to develop a single agent effective against multiple parasitic infections.

Structure-Activity Relationship (SAR) Studies Targeting GiFBPA

The identification of Giardia fructose-1,6-bisphosphate aldolase (GiFBPA) as a molecular target for potent 5-nitrothiazole derivatives [3] enables a structure-based drug design approach. Procuring 5-nitrothiazole building blocks is essential for synthesizing analogs to probe the enzyme's active site, with the goal of optimizing binding affinity and ligand efficiency beyond that of the reference drug nitazoxanide.

Investigating Agents Against Metronidazole-Resistant Trichomoniasis

The 15-fold greater potency of specific 5-nitrothiazole-piperazine derivatives against Trichomonas vaginalis compared to metronidazole [4] presents a compelling case for their development as second-line agents. This application scenario is critical for research groups focused on addressing the clinical challenge of metronidazole-resistant trichomoniasis, where new chemotypes are urgently needed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitrothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.